molecular formula C20H20ClN3O3 B4238594 N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B4238594
M. Wt: 385.8 g/mol
InChI Key: BDUUTNWVWIPHHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step processes that convert various phenyl or aryl acids into corresponding esters, hydrazides, and eventually oxadiazole derivatives. A representative process might involve the conversion of aryl acids into esters, followed by transformation into hydrazides, and subsequent cyclization to form oxadiazole derivatives. Such methodologies have been applied in the synthesis of compounds with potential as lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

X-ray crystallography and spectral analysis are commonly employed to determine the molecular structure of synthesized compounds. These techniques provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior and interaction with biological targets. For instance, studies on tetrazole derivatives have elucidated their molecular structure through crystallography, shedding light on the planarity of tetrazole rings and their conjugation with aryl rings (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical behavior of oxadiazole derivatives often involves their interaction with various enzymes and receptors, which can be elucidated through biochemical assays and molecular docking studies. Such interactions are pivotal in the development of compounds with specific biological activities, such as enzyme inhibition or receptor modulation. Molecular docking studies, for example, help in understanding the orientation and interaction of molecules within the active sites of target enzymes, providing insights into their potential as inhibitors (Wang et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could include exploring its potential biological activities and optimizing its synthesis for potential industrial or medicinal applications. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-2-26-17-10-4-3-9-16(17)20-23-19(27-24-20)12-6-11-18(25)22-15-8-5-7-14(21)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUUTNWVWIPHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Reactant of Route 2
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N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Reactant of Route 5
N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Reactant of Route 6
N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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